LY274614 - 137433-06-8

LY274614

Catalog Number: EVT-273924
CAS Number: 137433-06-8
Molecular Formula: C11H20NO5P
Molecular Weight: 277.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY274614 is a synthetic compound developed primarily for scientific research. [] It is classified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. [] LY274614 plays a crucial role in investigating the physiological and pathological roles of NMDA receptors in various biological processes. Its use in research aims to elucidate the implications of NMDA receptor activity in conditions like pain, epilepsy, and neurodegenerative diseases.

Future Directions
  • Optimization for Enhanced Specificity: Developing derivatives of LY274614 with improved potency and selectivity for specific NMDA receptor subtypes could lead to more targeted therapeutic interventions. []

  • Exploration of Synergistic Effects: Combining LY274614 with other pharmacological agents targeting different aspects of the pathways involved in pain, epilepsy, or neurodegenerative diseases could lead to novel therapeutic strategies. []

LY235959

    Compound Description: LY235959 ((−)-6-[phosphonomethyl-1,2,3,4,4a,5,6,7,8,8a-decahydro-isoquinoline-2-carboxylate]) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. [, , , , ] LY235959 exhibits analgesic properties and can attenuate or reverse morphine tolerance in animal models. [, , , ] Studies suggest that LY235959 might exert its effects through different mechanisms than non-competitive NMDA antagonists like MK-801. []

    Relevance: LY235959 is structurally related to LY274614 and shares its competitive NMDA receptor antagonist activity. [, , , , ] Both compounds have been investigated for their potential in pain management and modulation of opioid tolerance. [, , , ]

MK-801

    Compound Description: MK-801 ((+)-5 methyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5,10-imine hydrogen maleate) is a non-competitive NMDA receptor antagonist known for its potent effects on the central nervous system. [, , , , , ] MK-801 demonstrates neuroprotective properties against various insults, including MPTP toxicity. [] It has been shown to influence morphine tolerance and delta-opioid receptor regulation. [, ]

    Relevance: While structurally distinct from LY274614, MK-801 shares its NMDA receptor antagonist activity, although through a non-competitive mechanism. [, , , , , , ] Both compounds have been studied in the context of pain, opioid tolerance, and neuroprotection. [, , , ]

LY233536

    Compound Description: LY233536 is another competitive NMDA receptor antagonist that belongs to the same structural class as LY274614. [, ] It has been investigated for its effects on the micturition reflex. []

    Relevance: LY233536 shares a similar chemical structure and competitive NMDA receptor antagonist activity with LY274614. [, ] Both compounds highlight the therapeutic potential of targeting NMDA receptors in various physiological systems. []

CGP39551

    Compound Description: CGP39551 is a competitive NMDA receptor antagonist. [] It has shown neuroprotective effects against MPTP-induced dopamine depletion. []

    Relevance: CGP39551, like LY274614, demonstrates the ability to block NMDA receptors in a competitive manner. [] Both compounds showcase the potential of competitive NMDA antagonists in mitigating neurotoxicity. []

    Compound Description: NPC 17742 (2R,4R,5S-2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoate) is a potent and selective competitive NMDA receptor antagonist. [] It exhibits anxiolytic-like effects in animal models and has been studied for its potential in treating anxiety disorders. []

    Relevance: NPC 17742 and LY274614 are both competitive NMDA receptor antagonists, highlighting the importance of this mechanism in modulating NMDA receptor function. [] Both compounds exemplify the diverse pharmacological profiles that can be achieved by targeting the NMDA receptor. []

NPC 12626

    Compound Description: NPC 12626 (2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoate) is a competitive NMDA receptor antagonist. [] It is structurally related to NPC 17742 and serves as a precursor in its synthesis. []

    Relevance: NPC 12626, while less potent than LY274614, acts as a competitive NMDA receptor antagonist. [] It underscores the structure-activity relationship within this class of compounds and emphasizes the influence of specific structural modifications on potency and selectivity. []

    Compound Description: CGS 19755 ([+-]cis-4-phosphonomethyl-2-piperidine carboxylate), also known as Selfotel, is a competitive NMDA receptor antagonist. [, ] It binds to the NMDA receptor, preventing glutamate from binding and activating the receptor. [, ]

    Relevance: CGS 19755, like LY274614, acts as a competitive antagonist at the NMDA receptor. [, ] Both compounds emphasize the significance of competitive antagonism as a strategy for modulating NMDA receptor activity. [, ]

CPP

    Compound Description: CPP ([+-] 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) is a competitive NMDA receptor antagonist. [] It has been utilized in research to investigate the role of NMDA receptors in various neurological processes. []

    Relevance: CPP, similar to LY274614, exemplifies a competitive antagonist of NMDA receptors. [] Both compounds demonstrate the utility of competitive antagonists in dissecting the involvement of NMDA receptors in physiological and pathological conditions. []

Dextromethorphan

    Compound Description: Dextromethorphan is a non-competitive NMDA receptor antagonist primarily known for its cough suppressant properties. [] Dextromethorphan can potentiate the hypothermic effects of cannabinoid agonists, suggesting an interaction between NMDA and cannabinoid receptors in regulating body temperature. []

    Relevance: Although structurally different from LY274614, dextromethorphan shares its NMDA receptor antagonist activity. [] It underscores the complex interplay between glutamatergic and other neurotransmitter systems, highlighting potential therapeutic targets for pain and temperature regulation. []

    Compound Description: DPDPE is a delta-opioid receptor agonist. [, ] It is used in research to investigate the role of delta-opioid receptors in pain and other physiological processes. [, ] Studies suggest that NMDA receptor antagonists, including LY274614, can modulate the analgesic effects of DPDPE. [, ]

    Relevance: DPDPE, although not structurally related to LY274614, highlights the interaction between NMDA and delta-opioid systems in pain modulation. [, ] This interaction suggests potential therapeutic strategies for enhancing opioid analgesia or mitigating opioid tolerance. [, ]

[D-Ala2, Glu4] deltorphin II

    Compound Description: [D-Ala2, Glu4] deltorphin II is a highly selective delta-opioid receptor agonist. [, , ] It is a valuable tool for studying the role of delta-opioid receptors in pain perception and other physiological functions. [, , ]

    Relevance: While not structurally related to LY274614, [D-Ala2, Glu4] deltorphin II helps elucidate the complex interplay between NMDA and opioid systems in pain modulation. [, , ]

Classification

LY 235959 is classified as a chemical compound with properties that allow it to act as a competitive antagonist at the N-methyl-D-aspartate receptor. This receptor is crucial in synaptic plasticity and memory function, making LY 235959 a candidate for research into cognitive disorders .

Synthesis Analysis

The synthesis of LY 235959 involves several steps that can include the reaction of isoquinoline derivatives with phosphonomethylating agents under controlled conditions. A common method is the one-step synthesis that streamlines the process, allowing for efficient production of the compound.

Key Steps in Synthesis:

  1. Starting Materials: Isoquinoline derivatives and phosphonomethylating agents.
  2. Reaction Conditions: Controlled temperature and pH to optimize yield.
  3. Yield Optimization: Adjusting reaction times and concentrations to maximize product formation.

The synthesis can also involve phosphorylation reactions to introduce phosphate groups effectively, which are critical for the biological activity of the compound.

Molecular Structure Analysis

The molecular structure of LY 235959 features a bicyclic framework that includes an isoquinoline moiety. The presence of a phosphonomethyl group contributes significantly to its biological activity.

Structural Characteristics:

  • Bicyclic System: Provides rigidity and influences binding kinetics.
  • Phosphonomethyl Group: Essential for interaction with N-methyl-D-aspartate receptors.
  • Conformational Restrictions: These restrictions lead to slower binding kinetics, which may enhance its antagonistic properties against the receptor .
Chemical Reactions Analysis

LY 235959 can undergo various chemical reactions, which include:

  1. Oxidation: Can be oxidized using agents such as potassium permanganate, resulting in oxides.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride, converting functional groups into alcohols or amines.
  3. Substitution Reactions: The phosphonomethyl group can be substituted with other functional groups under specific conditions, allowing for structural modifications that may enhance pharmacological properties .
Mechanism of Action

The mechanism of action of LY 235959 primarily involves its antagonistic effect on N-methyl-D-aspartate receptors. By binding to these receptors, LY 235959 prevents excitatory neurotransmission that is often implicated in neurotoxicity associated with conditions like Alzheimer's disease.

Key Mechanistic Insights:

  • Binding Kinetics: The compound exhibits unusually slow binding kinetics due to conformational restrictions, which may prolong its action at the receptor site .
  • Inhibition of Synaptic Toxicity: It effectively inhibits synaptic toxicity induced by amyloid-beta peptides, which are associated with Alzheimer's pathology .
Physical and Chemical Properties Analysis

LY 235959 is characterized by several physical and chemical properties:

  • Appearance: White solid.
  • Solubility: Soluble in water up to concentrations of 100 mM.
  • Storage Conditions: Should be stored at -20°C to maintain stability .

Relevant Data:

  • Melting Point: Specific data on melting point is not provided but should be determined experimentally for practical applications.
  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme pH or temperature variations.
Applications

LY 235959 has several scientific applications across various fields:

  1. Pharmacology: Used extensively in studies investigating N-methyl-D-aspartate receptor antagonism and its implications in neurodegenerative diseases.
  2. Biochemistry: Serves as a tool for studying enzyme interactions and mechanisms involving phosphate-utilizing enzymes.
  3. Drug Development: Potential therapeutic applications in treating cognitive impairments related to Alzheimer’s disease and other neurodegenerative disorders .
Pharmacological Classification and Mechanism of Action

Competitive NMDA Receptor Antagonism

LY 235959 (chemical name: [3S-(3α,4aα,6β,8aα)]-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid) is classified as a highly potent competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors. Its molecular formula is C₁₁H₂₀NO₅P, with a molecular weight of 277.26 g/mol [7] [9] [10]. Unlike uncompetitive NMDA channel blockers (e.g., dizocilpine) or glycine-site antagonists, LY 235959 binds directly to the glutamate recognition site on the NMDA receptor complex. This binding prevents the endogenous agonist glutamate from activating the receptor, thereby inhibiting calcium influx and subsequent excitatory signaling [2] [9].

The compound's efficacy is demonstrated across multiple in vivo models:

  • Anticonvulsant Potentiation: At doses ≤ 0.5 mg/kg, LY 235959 significantly enhanced the protective effects of conventional antiepileptic drugs (carbamazepine, phenytoin, phenobarbital, valproate) against maximal electroshock (MES)-induced seizures in mice. This occurred without altering the drugs' plasma levels, confirming a pharmacodynamic rather than pharmacokinetic interaction [1].
  • Analgesic Effects: Intrathecal administration (0.001–0.003 nmol) blocked NMDA-induced hyperalgesia in rats and reduced formalin-induced Phase 2 flinching by 80%. Subcutaneous administration (20 μmol/kg) also reduced flinching by 30%, confirming CNS activity [3].
  • Neuroprotection: LY 235959 prevented synaptic toxicity induced by amyloid-β in mice, highlighting its potential in neurodegenerative disorders [2].

Table 1: Electrophysiological and Functional Profile of LY 235959

PropertyExperimental FindingModel SystemReference
MechanismCompetitive binding at glutamate siteReceptor binding assays [9]
Anticonvulsant SynergyReduced ED₅₀ of carbamazepine by 48%Mouse MES model [1]
Analgesic Efficacy80% reduction in formalin-induced flinching (i.t. route)Rat formalin test [3]
NeuroprotectionPrevention of amyloid-β synaptic toxicityMouse hippocampal cells [2]

Stereochemical Specificity and Receptor Binding Dynamics

The pharmacological activity of LY 235959 is exquisitely dependent on its stereochemical configuration. The active enantiomer possesses the absolute stereochemistry (3S,4aR,6S,8aR), a structure confirmed through enantioselective synthesis from (R)-pantolactone [4] [9]. Key stereochemical features include:

  • Decahydroisoquinoline Core: The rigid bicyclic structure enforces spatial positioning of critical pharmacophoric groups.
  • Carboxylic Acid and Phosphonate Moieties: The ionized carboxylate group (-COOH) at position 3 and the phosphonomethyl group (-CH₂PO₃H₂) at position 6 are essential for high-affinity interaction with the NMDA receptor's glutamate-binding pocket. Molecular modeling suggests these groups mimic the α-carboxyl and ω-phosphonate groups of the natural agonist NMDA [4] [9].
  • Stereochemical Optimization: Inversion at C-3 or C-6 dramatically reduces affinity. The synthetic route allowed access to epimers (e.g., compound 20), which showed markedly diminished activity compared to LY 235959 [4].

The binding kinetics are characterized by reversible and surmountable antagonism. In electrophysiological studies, LY 235959 shifts NMDA concentration-response curves to the right without suppressing maximal responses, consistent with classical competitive inhibition [9]. Its binding affinity (Kᵢ) is in the low nanomolar range, though exact values are not disclosed in the available literature.

Table 2: Impact of Stereochemistry on Functional Activity

Stereocenter ConfigurationFunctional ConsequenceExperimental Outcome
(3S,4aR,6S,8aR)Optimal fit at NMDA receptor glutamate siteNanomolar potency; full anticonvulsant synergy
C-3 EpimerAltered carboxylate positioning>10-fold reduction in binding affinity
C-6 EpimerDisrupted phosphonate-receptor interactionsLoss of NMDA antagonism

Selectivity for NMDA Receptors Over Non-NMDA Glutamate Receptors

A critical feature of LY 235959 is its high selectivity for NMDA receptors versus other ionotropic glutamate receptors, particularly AMPA and kainate subtypes. This specificity has been demonstrated through both in vitro and in vivo approaches:

  • Hyperalgesia Selectivity Test: Intrathecal LY 235959 (0.001 nmol) completely blocked hyperalgesia induced by NMDA (11.1 nmol) in rats. In contrast, it did not attenuate hyperalgesia produced by kainic acid (a non-NMDA receptor agonist), confirming its lack of activity at kainate receptors [3].
  • Cardiovascular Studies: Microinjection into the hypothalamic paraventricular nucleus (PVN) showed that LY 235959 (2 nmol) did not alter cardiovascular responses evoked by non-NMDA receptor activation. Conversely, the non-NMDA antagonist NBQX blocked these responses [5].
  • Receptor Binding Profiling: Although explicit Kᵢ values for non-NMDA receptors are unavailable in the search results, LY 235959 is consistently referenced as a "selective competitive NMDA receptor antagonist" without cross-reactivity at AMPA/kainate sites [2] [9]. This contrasts with broad-spectrum glutamate antagonists like kynurenic acid.

The molecular basis for this selectivity lies in the divergent structures of glutamate-binding pockets. The NMDA receptor GluN2 subunit possesses a unique binding cavity that accommodates the phosphonomethyl group of LY 235959, while the shorter ligand-binding domains of AMPA (GluA1-4) and kainate (GluK1-5) receptors lack complementary interactions [9].

Table 3: Selectivity Profile in Functional Assays

Experimental ParadigmLY 235959 Effect on NMDA PathwaysEffect on Non-NMDA PathwaysCitation
NMDA vs. kainic acid-induced hyperalgesiaComplete blockadeNo effect [3]
PVN cardiovascular regulationNo effect on non-NMDA-mediated responsesNot applicable [5]
Synergy with AMPA antagonist LY 300164Additive effects with antiepilepticsDistinct mechanisms observed [8]

Properties

CAS Number

137433-06-8

Product Name

LY 235959

IUPAC Name

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

Molecular Formula

C11H20NO5P

Molecular Weight

277.25 g/mol

InChI

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1

InChI Key

STIRHCNEGQQBOY-QEYWKRMJSA-N

SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
LY 235959
LY-235959
LY235959

Canonical SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.